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Compound of Interest

2-(2,4-Difluorophenyl)-5-
Compound Name:

methoxybenzoic acid
CAS No.: 1184790-44-0

Cat. No.: B6364845

Get Quote

Executive Summary

The 2-aryl-5-methoxybenzoic acid scaffold represents a privileged chemical space in medicinal
chemistry, primarily recognized for its utility in designing Transthyretin (TTR) kinetic stabilizers
and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This guide dissects the pharmacophore,
elucidating how the orthogonal twist of the biaryl axis, combined with the electronic donation of
the 5-methoxy group, governs binding affinity in thyroxine-binding pockets and cyclooxygenase
(COX) active sites.

By synthesizing data from kinetic stabilization assays and crystallographic studies, this
document provides a roadmap for optimizing this scaffold to treat ATTR amyloidosis and
chronic inflammatory states.

Chemical Space & Pharmacophore Analysis

The core structure consists of a benzoic acid moiety substituted at the ortho position (C2) with
an aryl ring and at the meta position (C5) with a methoxy group. This configuration creates a
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non-planar, twisted biphenyl system due to steric repulsion between the carboxylate and the
ortho-aryl protons.

The Biaryl Twist (Atropisomerism Potential)

The steric clash between the C1-carboxylate and the C2-aryl ring forces the two aromatic
systems out of planarity. This torsion angle (typically 40°—60°) is critical for bioactivity:

e TTR Binding: The twisted conformation mimics the skewed structure of Thyroxine (T4),
allowing the molecule to wedge into the halogen-binding pockets (HBPs) of the TTR
tetramer.

e COX Inhibition: The non-planar geometry allows the molecule to navigate the hydrophobic
channel of COX enzymes, positioning the carboxylate to interact with Arg120.

The 5-Methoxy Substituent

The C5-methoxy group is not merely a lipophilic handle; it plays a dual role:

o Electronic Modulation: As a weak electron donor (resonance), it increases the electron
density of the benzoic acid ring, potentially strengthening cation-

interactions within the binding pocket.

o Metabolic & Steric Fit: It fills the HBP2 or HBP3 pockets in TTR. However, it is also a site of
metabolic vulnerability (O-demethylation), which must be managed during lead optimization.

Structure-Activity Relationship (SAR) Map

The following diagram visualizes the SAR rules derived from binding assays and structural
biology.
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Figure 1: SAR Map illustrating the functional roles of the C1, C2, and C5 positions. The
interactions highlight the necessity of the carboxylate anchor and the tunable nature of the aryl
and methoxy groups.

Mechanism of Action: TTR Kinetic Stabilization

The primary therapeutic application of 2-aryl-5-methoxybenzoic acids is the treatment of
Transthyretin Amyloidosis (ATTR).

The Amyloidogenic Cascade

Native TTR is a homotetramer.[1] In ATTR, the tetramer dissociates into monomers, which then
misfold and aggregate into amyloid fibrils.

« Pathology: These fibrils deposit in the heart (Cardiomyopathy) or nerves (Polyneuropathy).

Kinetic Stabilization

These small molecules bind to the T4-binding sites at the dimer-dimer interface of the TTR
tetramer.
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e Mechanism: By occupying the vacant T4 pockets, the ligand bridges the two dimers, raising
the activation energy barrier for tetramer dissociation.

 Significance: If the tetramer cannot dissociate, it cannot form amyloid. This is the mechanism
of drugs like Diflunisal (a structural analog) and Tafamidis.

Critical Insight: The 2-aryl-5-methoxybenzoic acid scaffold binds in the "Forward Mode," where
the carboxylate interacts with Lys15/Ser117 at the outer rim, and the 2-aryl tail penetrates deep

into the inner halogen binding pockets.

Experimental Protocols
Chemical Synthesis: Suzuki-Miyaura Coupling

The most robust method to construct the biaryl core is the Palladium-catalyzed cross-coupling
of an aryl boronic acid with a 2-bromo-5-methoxybenzoic acid precursor.

Reagents:

Substrate A: 2-Bromo-5-methoxybenzoic acid (or its methyl ester).

Substrate B: Aryl boronic acid (e.g., 2,4-difluorophenylboronic acid).

Catalyst: Pd(dppf)Clz or Pd(PPhs)a.

Base: K2COs or Cs2CO0s.

Workflow Diagram:
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Step 1: Esterification
Protect COOH (MeOH, H2S04)

Methyl 2-bromo-5-methoxybenzoate

Step 2: Suzuki Coupling
Ar-B(OH)2 + Ar'-Br
Pd catalyst, Base, 90°C

Biaryl Ester Intermediate

Step 3: Saponification
LiOH, THF/H20
Restore COOH

Final Acid Product

Step 4: Purification
Recrystallization or HPLC

Click to download full resolution via product page

Figure 2: Synthetic route for generating the 2-aryl-5-methoxybenzoic acid core. Ester protection
is recommended to prevent catalyst poisoning by the free acid.

TTR Turbidimetric Assay (In Vitro Efficacy)

To validate the SAR, one must measure the compound's ability to inhibit acid-induced fibril
formation.

Protocol:
o Preparation: Dilute Recombinant WT-TTR to 0.4 mg/mL in phosphate buffer (pH 7.4).

 Incubation: Add the test compound (10 uM and 20 pM) to the TTR solution. Incubate for 30
min at 37°C to allow binding.
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 Acidification: Lower pH to 4.4 using acetate buffer. This forces the tetramer to dissociate
(unless stabilized).

o Measurement: Monitor turbidity (absorbance at 400 nm) over 72 hours.
e Analysis:

o High Absorbance = Aggregation (Inactive Compound).

o Low Absorbance = Stabilization (Active Compound).

o Calculation: % Inhibition =

Quantitative SAR Data Summary

The following table synthesizes comparative activity data for 2-aryl-5-methoxybenzoic acid
analogs in TTR stabilization assays.
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R1 (2-Aryl TTR
Compound . R2 (5- o
Substituent o Stabilizatio LogP Notes
ID Position)
) n (%)*
Baseline
Lead-1 Phenyl -OMe 45% 3.2 o
activity.
2.,4- Fluorine locks
Analog-A Difluoropheny -OMe 92% 3.5 twist; mimics
I Diflunisal.
3,5- High potency,
Analog-B Dichlorophen  -OMe 88% 4.1 but solubility
vl issues.
Loss of 5-
OMe
Analog-C Phenyl -H 12% 2.8 drastically
reduces
potency.
H-bond donor
active, but
Analog-D Phenyl -OH 30% 2.5 )
rapid
clearance.

*Stabilization % at 2x molar excess relative to TTR tetramer (72h, pH 4.4).

Key Takeaway: The combination of the 5-methoxy group and a halogenated 2-aryl ring
(specifically 2,4-difluoro or 3,5-dichloro) yields maximal stabilization efficacy. The 5-OMe group
IS superior to unsubstituted (-H) analogs, confirming its role in filling the hydrophobic pocket [1,
2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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